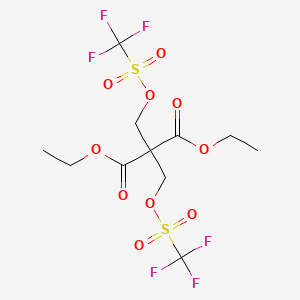
Diethyl 2,2-bis((trifluoromethylsulfonyloxy)methyl)malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2,2-bis((trifluoromethylsulfonyloxy)methyl)malonate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of two trifluoromethylsulfonyloxy groups attached to a malonate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,2-bis((trifluoromethylsulfonyloxy)methyl)malonate typically involves the reaction of diethyl malonate with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Diethyl malonate+Trifluoromethanesulfonic anhydride→Diethyl 2,2-bis((trifluoromethylsulfonyloxy)methyl)malonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
Diethyl 2,2-bis((trifluoromethylsulfonyloxy)methyl)malonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethylsulfonyloxy groups can be replaced by nucleophiles such as amines or alkoxides.
Reduction: The compound can be reduced to form diethyl malonate derivatives.
Oxidation: Under certain conditions, it can undergo oxidation to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alkoxides, and thiolates. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a diethyl malonate derivative with an amine group.
科学的研究の応用
Diethyl 2,2-bis((trifluoromethylsulfonyloxy)methyl)malonate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Material Science: The compound is explored for its potential in creating novel materials with unique properties.
Medicinal Chemistry: Researchers investigate its potential as a precursor for pharmaceuticals and bioactive compounds.
Industrial Applications: It is used in the production of specialty chemicals and intermediates.
作用機序
The mechanism by which Diethyl 2,2-bis((trifluoromethylsulfonyloxy)methyl)malonate exerts its effects involves the reactivity of the trifluoromethylsulfonyloxy groups. These groups are highly electron-withdrawing, making the compound a good electrophile. This property allows it to participate in various nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atoms, leading to the formation of new bonds and products.
類似化合物との比較
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the trifluoromethylsulfonyloxy groups.
Diethyl 2,2-bis(hydroxymethyl)malonate: Similar structure but with hydroxymethyl groups instead of trifluoromethylsulfonyloxy groups.
Uniqueness
Diethyl 2,2-bis((trifluoromethylsulfonyloxy)methyl)malonate is unique due to the presence of the trifluoromethylsulfonyloxy groups, which impart distinct reactivity and properties compared to its analogs. These groups enhance the compound’s electrophilicity and make it a valuable intermediate in organic synthesis.
特性
IUPAC Name |
diethyl 2,2-bis(trifluoromethylsulfonyloxymethyl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F6O10S2/c1-3-24-7(18)9(8(19)25-4-2,5-26-28(20,21)10(12,13)14)6-27-29(22,23)11(15,16)17/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWOYNFPGGJRLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(COS(=O)(=O)C(F)(F)F)(COS(=O)(=O)C(F)(F)F)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F6O10S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














